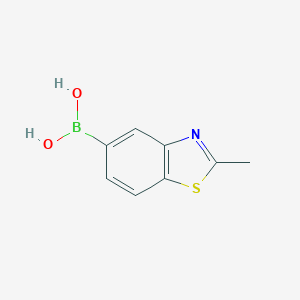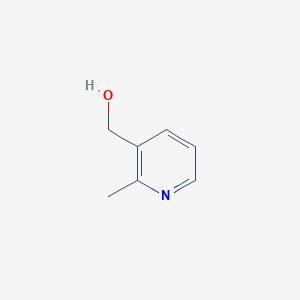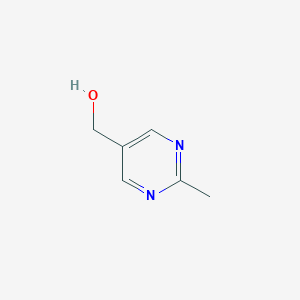![molecular formula C14H10Br2N2O2 B151278 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide CAS No. 1694-64-0](/img/structure/B151278.png)
2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide
Descripción general
Descripción
The compound "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide" is a brominated acetamide derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including starting from chiral amino acids and employing microwave-assisted synthesis. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with potent opioid kappa agonist properties, indicating the potential for activity modulation through synthesis. Paper discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines, which could be relevant to the synthesis of the compound . Additionally, paper details a microwave-assisted synthesis of related acetamide derivatives, showcasing the use of modern techniques to improve synthesis efficiency.
Molecular Structure Analysis
The molecular structure of brominated acetamides is crucial for their biological activity. Paper combines experimental techniques with theoretical calculations to investigate the molecular structure of a related compound, which could provide insights into the conformational preferences and stability of "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide". Paper presents the crystal structure of a similar N-phenyl-N-(pyridin-4-yl)acetamide, which could help infer the structural aspects of the compound of interest.
Chemical Reactions Analysis
The reactivity of brominated acetamides can be inferred from the chemical reactions they undergo. Paper discusses the application of brominated pyridine complexes in catalytic reactions, which could suggest potential reactivity pathways for the compound . Paper details the synthesis of a related compound through alkylation and nitration, indicating the types of chemical transformations that such compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetamides are influenced by their molecular structure. Paper explores the structure-activity relationship and cardiac safety of related compounds, which could be relevant for understanding the pharmacological profile of "2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide". Paper reports on the cytotoxic activity of a novel compound against cancer cell lines, providing a case study on the potential biological applications of such molecules.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as pyridine derivatives, play a crucial role in drug development, showing a wide range of biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. Research has highlighted the synthesis, structural biology, and potential drug applications of heterocyclic N-oxide molecules, including those synthesized from pyridine, indicating their importance in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Autophagy-Related Proteins in Malaria
Plasmodium falciparum autophagy-related proteins (PfAtg), including those interacting with N-oxide compounds, have been identified as potential targets for antimalarial drug development. A review on the functions and structural biology of PfAtg highlighted the importance of these proteins in the parasite's lifecycle and their potential as novel targets for therapeutic intervention. Specifically, inhibitors of PfAtg8-PfAtg3 protein-protein interaction (PPI), which may include structurally similar compounds to the one , have been identified as powerful candidates for inhibiting the autophagy process in Plasmodium falciparum, suggesting a new avenue for antimalarial drug design (Usman et al., 2023).
Environmental Fate of Acetaminophen
The environmental fate and removal strategies for acetaminophen, a compound structurally distinct but relevant in the context of discussing the removal and degradation of pharmaceutical compounds, have been extensively reviewed. Advanced oxidation processes (AOPs) and adsorptive techniques are highlighted as effective methods for the degradation and removal of acetaminophen and its toxic by-products from water, suggesting the potential environmental impact and treatment strategies for related compounds (Vo et al., 2019).
Synthesis and Pharmacology of Piracetam Derivatives
Piracetam and its derivatives, including potentially related acetamide compounds, have been reviewed for their synthesis methodologies and pharmacological activities. These compounds, known for their nootropic effects, serve as a basis for exploring the biological activity and therapeutic potential of related structures, including those with acetamide groups, in treating central nervous system disorders and enhancing cognitive functions (Dhama et al., 2021).
Safety And Hazards
The safety data sheet for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide indicates that it can cause skin and eye irritation . It may also cause respiratory system toxicity . It is harmful if swallowed . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .
Propiedades
IUPAC Name |
2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-8-13(19)18-11-5-4-9(16)7-10(11)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXUZHEDUOEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168708 | |
| Record name | 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide | |
CAS RN |
1694-64-0 | |
| Record name | 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB7GST272 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




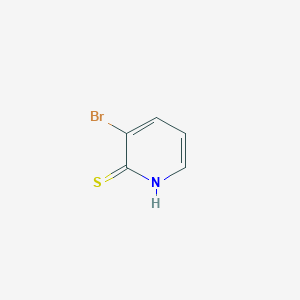

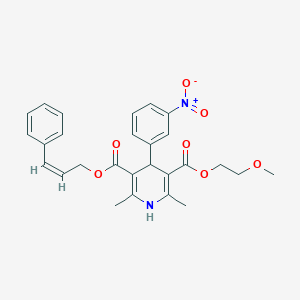

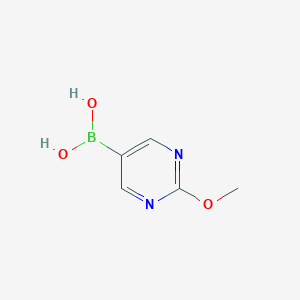
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
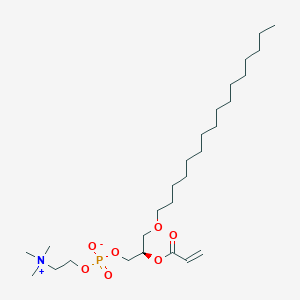
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
